1-{2-Oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione
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Overview
Description
1-{2-Oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a trifluoromethyl group attached to a pyridine ring. The presence of these functional groups can significantly influence the compound’s biological activity and pharmacokinetic properties.
Preparation Methods
The synthesis of 1-{2-Oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives or through the functionalization of preformed pyrrolidine rings.
Introduction of the Piperidine Moiety: This step involves the attachment of the piperidine ring to the pyrrolidine-2,5-dione core, often through nucleophilic substitution reactions.
Attachment of the Trifluoromethylpyridine Group: This is typically done via a coupling reaction, such as Suzuki-Miyaura coupling, where the trifluoromethylpyridine boronic acid is coupled with a halogenated precursor.
Industrial production methods would likely optimize these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{2-Oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others, allowing for the fine-tuning of the compound’s properties.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{2-Oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel bioactive molecules.
Biology: The compound can be used to study the effects of trifluoromethyl groups on biological activity.
Industry: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{2-Oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrrolidine-2,5-dione core may interact with active sites or allosteric sites on the target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-{2-Oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione include other pyrrolidine-2,5-dione derivatives and trifluoromethyl-substituted compounds. These compounds may share some structural features but differ in their specific functional groups and overall molecular architecture. The unique combination of the trifluoromethylpyridine group and the pyrrolidine-2,5-dione core in this compound distinguishes it from others, potentially offering unique biological activities and applications.
Some similar compounds include:
Pyrrolidine-2,5-dione derivatives: These compounds share the same core structure but may have different substituents.
Trifluoromethyl-substituted pyridines: These compounds contain the trifluoromethylpyridine group but lack the pyrrolidine-2,5-dione core.
By comparing these compounds, researchers can better understand the structure-activity relationships and optimize the properties of new derivatives for specific applications.
Properties
IUPAC Name |
1-[2-oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O4/c19-18(20,21)13-2-1-3-14(22-13)28-11-12-6-8-23(9-7-12)17(27)10-24-15(25)4-5-16(24)26/h1-3,12H,4-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXDHDQROHVTDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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